molecular formula C13H8O6 B14666759 Naphthalene-1,3,6-tricarboxylic acid CAS No. 36439-96-0

Naphthalene-1,3,6-tricarboxylic acid

Cat. No.: B14666759
CAS No.: 36439-96-0
M. Wt: 260.20 g/mol
InChI Key: LATKICLYWYUXCN-UHFFFAOYSA-N
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Description

Naphthalene-1,3,6-tricarboxylic acid is an organic compound with the molecular formula C13H8O6. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups attached to the naphthalene ring at positions 1, 3, and 6. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,3,6-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, naphthalene can be subjected to a series of oxidation reactions using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions to introduce carboxylic acid groups at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation of naphthalene derivatives to produce the desired tricarboxylic acid efficiently .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: Naphthalene-1,3,6-tricarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and applications. The presence of three carboxylic acid groups on the naphthalene ring provides distinct chemical properties compared to other similar compounds .

Properties

CAS No.

36439-96-0

Molecular Formula

C13H8O6

Molecular Weight

260.20 g/mol

IUPAC Name

naphthalene-1,3,6-tricarboxylic acid

InChI

InChI=1S/C13H8O6/c14-11(15)6-1-2-9-7(3-6)4-8(12(16)17)5-10(9)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19)

InChI Key

LATKICLYWYUXCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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